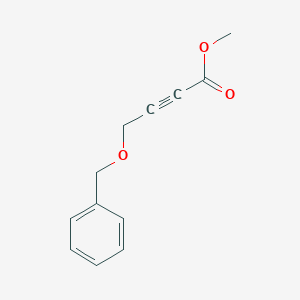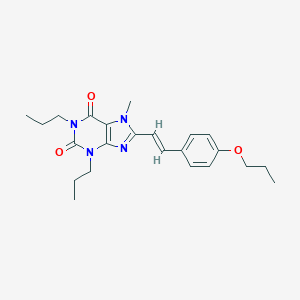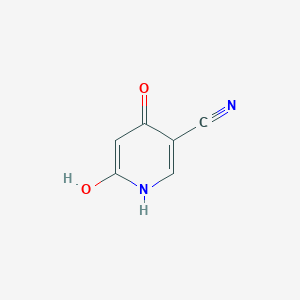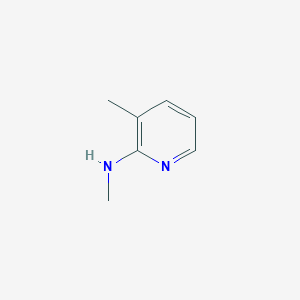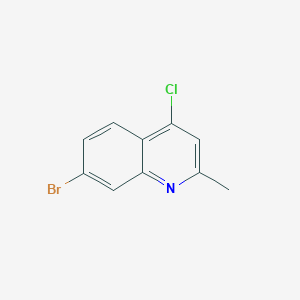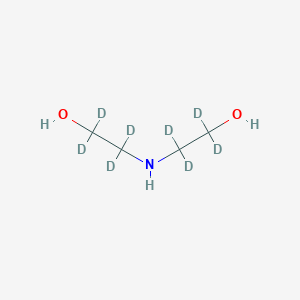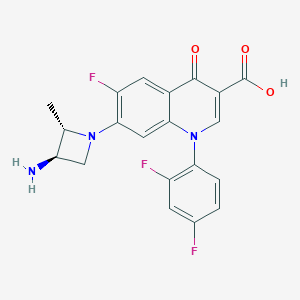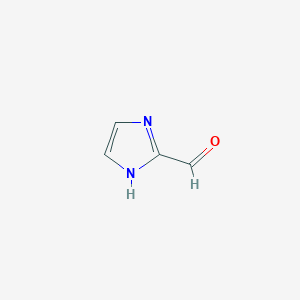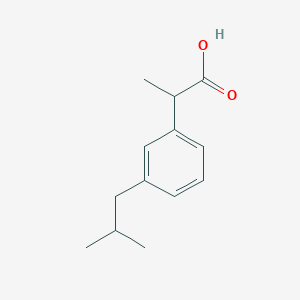
2-(3-Isobutylphenyl)propansäure
Übersicht
Beschreibung
An Ibuprofen impurity used in the study of potent noncompetitive interleukin-8 inhibitors.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen: Analgetikum und entzündungshemmendes Mittel
Ibuprofen ist weithin bekannt für seine analgetischen, entzündungshemmenden und antipyretischen Eigenschaften. Es wirkt, indem es das Cyclooxygenase-Enzymsystem hemmt, das eine Schlüsselrolle bei der Synthese von Prostaglandinen spielt, die an Schmerz- und Entzündungsprozessen beteiligt sind . Die Verbindung wird zur Behandlung einer Vielzahl von Erkrankungen eingesetzt, von leichten Schmerzen bis hin zu schwereren Erkrankungen wie rheumatoider Arthritis.
Analytische Chemie: HPLC-Verunreinigungsanalyse
Im Bereich der analytischen Chemie wird 2-(3-Isobutylphenyl)propansäure als Referenzverbindung in der Hochleistungsflüssigchromatographie (HPLC) verwendet, um Verunreinigungen in pharmazeutischen Präparaten von Ibuprofen zu identifizieren und zu quantifizieren . Dies stellt die Reinheit und Sicherheit des Arzneimittels für den Verbraucher sicher.
Biochemie: Enantioselektive Resolutionsstudien
Die Enantiomere der Verbindung weisen unterschiedliche biologische Aktivitäten auf, wobei das S-Enantiomer deutlich aktiver ist. Es wurden Untersuchungen zur enantioselektiven Auflösung von racemischem Ibuprofen unter Verwendung von Enzymen wie Lipasen durchgeführt, was für die Herstellung des biologisch aktiven S-Enantiomers ohne die Nebenwirkungen des R-Enantiomers entscheidend ist .
Elektrochemie: Studien zum elektrochemischen Verhalten
Das elektrochemische Verhalten von Ibuprofen wurde unter Verwendung von Platinelektroden untersucht, um seine Oxidations- und Reduktionsprozesse zu verstehen. Diese Studien sind wichtig für die Entwicklung neuer elektroanalytischer Methoden zur Arzneimittelanalyse und Qualitätskontrolle .
Klinische Forschung: Behandlung verschiedener Krankheiten
Neben seiner primären Verwendung als NSAR wird Ibuprofen wegen seiner Auswirkungen auf Entzündungspfade, die diese Erkrankungen beeinflussen können, auf sein Potenzial zur Behandlung von Krankheiten wie Alzheimer, Brustkrebs und Prostatakrebs untersucht .
Wirkmechanismus
Target of Action
Ibuprofen primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
Ibuprofen acts as a non-selective inhibitor of COX enzymes, reducing the production of prostaglandins . It is administered as a racemic mixture, and the S-enantiomer is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .
Biochemical Pathways
The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway. By inhibiting COX enzymes, ibuprofen reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .
Pharmacokinetics
Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . It is rapidly and completely absorbed when given orally, and its absorption is dose-dependent . Ibuprofen binds extensively to plasma albumin, and at doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced area under the plasma concentration-time curve (AUC) of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The primary molecular effect of ibuprofen’s action is the reduction of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced swelling and pain sensation in inflamed tissues.
Action Environment
Environmental factors can influence the action, efficacy, and stability of ibuprofen. For example, ibuprofen is considered an emerging environmental contaminant due to its presence in different environments, from water bodies to soils, at concentrations with adverse effects on aquatic organisms . Its degradation in the environment or by microorganisms is difficult due to its physicochemical characteristics .
Eigenschaften
IUPAC Name |
2-[3-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVKLYXPBKITCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66622-47-7 | |
| Record name | 2-(3-Isobutylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066622477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(2-methylpropyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3-ISOBUTYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIL536872H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


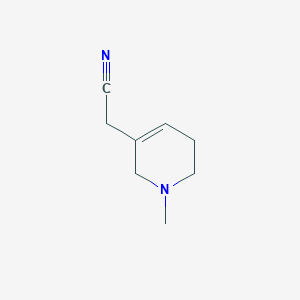
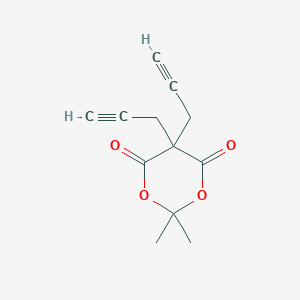
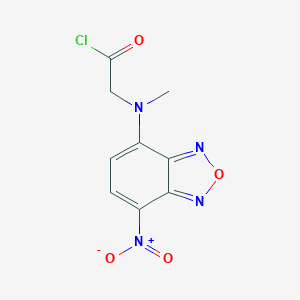
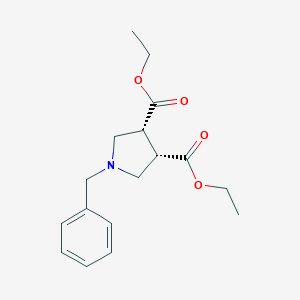
![(1R,2S,5R)-2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B120996.png)
